molecular formula C12H14Cl2N4S B3018567 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine CAS No. 691397-82-7

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine

Cat. No.: B3018567
CAS No.: 691397-82-7
M. Wt: 317.23
InChI Key: RLRCEHIDOIPZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted at position 3 with a [(3,4-dichlorophenyl)methyl]sulfanyl group and at position 5 with a propyl chain. Its structural uniqueness lies in the electron-withdrawing 3,4-dichlorophenyl moiety, which may influence both electronic properties and lipophilicity, critical for receptor binding or catalytic inhibition .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N4S/c1-2-3-11-16-17-12(18(11)15)19-7-8-4-5-9(13)10(14)6-8/h4-6H,2-3,7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRCEHIDOIPZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine typically involves multi-step synthetic routes. One common method starts with the preparation of 3-amino-1,2,4-triazole, which is then functionalized with various substituents to achieve the desired compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the phenyl group can be substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired transformation.

    Major Products: The products of these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and phenyl derivatives.

Scientific Research Applications

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole scaffold is highly versatile. Key analogs and their substituent effects are summarized below:

Compound Name R<sup>3</sup> Substituent R<sup>5</sup> Substituent Key Features
Target Compound [(3,4-Dichlorophenyl)methyl]sulfanyl Propyl High lipophilicity; strong electron-withdrawing effects from Cl substituents
3-([(4-Fluorophenyl)methyl]sulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine [(4-Fluorophenyl)methyl]sulfanyl Pyridin-4-yl Enhanced AbTYR inhibition via fluorine bonding and π-stacking
3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine Methylthio Thiophen-2-ylmethyl Moderate antioxidant activity; lower molecular weight
3-(Propylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine Propylsulfanyl Trifluoromethyl Increased metabolic stability due to CF3 group
3-(Morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine Morpholinomethyl Propylthio Significant antioxidant activity (41.9% LOP inhibition)

Structural Insights :

  • Alkyl Chains : The propyl group at R<sup>5</sup> balances solubility and lipophilicity, contrasting with bulkier substituents like pyridin-4-yl (in ), which may improve target specificity but reduce bioavailability.
Enzyme Inhibition
  • Tyrosinase (AbTYR) Inhibition : Fluorophenyl-substituted analogs (e.g., compound 3a in ) exhibit potent inhibition (low micromolar IC50), attributed to fluorine’s dual role in π-stacking and hydrogen bonding. The target compound’s dichlorophenyl group may provide superior inhibition due to stronger hydrophobic interactions.
  • Antioxidant Activity : Morpholine-containing derivatives (e.g., ) show ~42% inhibition of lipid oxidation products, surpassing the target compound’s predicted activity, which lacks electron-donating groups critical for radical scavenging.
Physicochemical Properties
Property Target Compound 3a (Fluorophenyl analog ) 4a (Thiophene analog )
Molecular Weight (g/mol) 356.84 342.39 226.22
Melting Point (°C) Not reported 132–134 118–120
LogP (Predicted) 4.2 3.8 2.5

Biological Activity

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-cancer activity, antimicrobial effects, and other pharmacological implications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 5-propyl-4H-1,2,4-triazol-4-amine
  • Molecular Formula : C₉H₈Cl₂N₄S
  • CAS Number : 338391-99-4

The presence of the triazole ring and the dichlorophenyl moiety suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, research indicates that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • Study Findings : A related triazole derivative demonstrated an IC₅₀ value of 16.782 µg/mL against HepG2 liver cancer cells, indicating strong anti-cancer activity .
  • Mechanism : Molecular docking studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored extensively:

  • Research Insights : Compounds with a similar structure have shown promising results against a range of pathogens. For example, derivatives tested against Staphylococcus aureus and Escherichia coli exhibited significant inhibition zones .
CompoundPathogen TestedInhibition Zone (mm)
Triazole AS. aureus15
Triazole BE. coli12

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profiles of new compounds:

  • Results : Derivatives of 1,2,4-triazoles generally exhibit low cytotoxicity. For example, a study reported that the most effective triazole derivative had a hemolytic activity of only 1.19% compared to Triton-X-100 .

Case Study 1: HepG2 Cell Line

In a controlled laboratory setting, various triazole derivatives were synthesized and screened for their anti-cancer properties against HepG2 cells. The study revealed that modifications in the phenyl ring significantly influenced the anti-proliferative activity.

Case Study 2: Antimicrobial Efficacy

A series of synthesized triazoles were tested against common bacterial strains. The results indicated that certain substitutions on the triazole ring enhanced antimicrobial activity, suggesting a structure–activity relationship that could guide future drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.